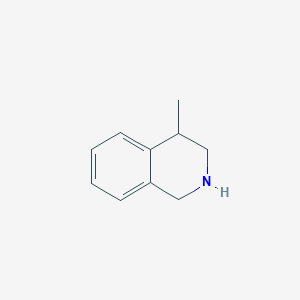

4-Methyl-1,2,3,4-tetrahydroisochinolin

Übersicht

Beschreibung

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MTHIQ) is an organic compound that has been studied extensively in the scientific community for its potential applications in various areas of research. It has been found to have a wide range of effects on biochemical and physiological processes, as well as a number of advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

4-Methyl-1,2,3,4-tetrahydroisochinolin ist eine Art von 1,2,3,4-Tetrahydroisochinolinen (THIQ), die eine wichtige Klasse von Isochinolin-Alkaloiden bilden . Diese Verbindungen üben vielfältige biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen aus . Das THIQ-heterocyclische Gerüst hat in der wissenschaftlichen Gemeinschaft viel Aufmerksamkeit erregt, was zur Entwicklung neuer THIQ-Analoga mit potenter biologischer Aktivität geführt hat .

Neuroprotektion

1-Methyl-1,2,3,4-tetrahydroisochinolin (1-MeTIQ), ein endogenes Monoamin, verhindert die neurotoxische Wirkung von 1-Methyl-4-phenylpyridiniumion (MPP (+)) und anderen endogenen Neurotoxinen . Dies deutet auf eine Rolle für endogene Tetrahydroisochinoline bei der Steuerung der Neurotransmitterfunktion und der Verhinderung von Neurotoxizität im Zusammenhang mit der MAO-Aktivität im Gehirn hin .

Parkinson-Krankheit-Forschung

Rotenon, ein Umweltgift, induziert die Bildung von Lewy-Körperchen, die das charakteristischste histopathologische Merkmal der Parkinson-Krankheit sind . 1-Methyl-1,2,3,4-tetrahydroisochinolin wurde als enzymatisch im Gehirn durch das 1-MeTIQ-synthetisierende Enzym (1-MeTIQse) gebildet beschrieben

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has been shown to interact with dopamine (DA) receptors, acting as an antidopaminergic agent .

Mode of Action

1MeTIQ has gained special interest due to its neuroprotective properties and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .

Biochemical Pathways

1MeTIQ is synthesized from 2-phenylethylamine (PEA) and pyruvate by the 1MeTIQ-synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction . It affects dopamine metabolism and has been shown to inhibit the formation of 3,4-dihydroxyphenylacetic acid .

Pharmacokinetics

It is known that it is present in the brain and is a mixture of ®- and (s)-enantiomers . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties and their impact on bioavailability.

Result of Action

1MeTIQ has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . It has also been shown to have antiaddictive properties, with potential as a drug for combating substance abuse, through the attenuation of craving .

Action Environment

The action of 1MeTIQ can be influenced by various environmental factors. For instance, it is synthesized enzymatically in the brain, suggesting that brain conditions could impact its synthesis and action . Furthermore, it is an endogenous substance, meaning that its levels and effects could be influenced by factors such as diet and exposure to toxins . .

Biochemische Analyse

Biochemical Properties

4-Methyl-1,2,3,4-tetrahydroisoquinoline has been described as being enzymatically formed in the brain by the 1-MeTIQ synthesizing enzyme (1-MeTIQse) . It can interact with agonistic conformation of dopamine (DA) receptors . It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation .

Cellular Effects

4-Methyl-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective activity . It has been shown to reverse streptozotocin-induced diabetic neuropathic static mechanical allodynia and thermal hyperalgesia . It also prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins .

Molecular Mechanism

The molecular mechanism of 4-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with the dopamine transport system . It inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .

Temporal Effects in Laboratory Settings

In studies where the actions of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and TIQ were directly compared, it was suggested that TIQ, in fact, produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered TIQ in high doses (50–100 mg/kg) .

Dosage Effects in Animal Models

In animal models, the administration of 4-Methyl-1,2,3,4-tetrahydroisoquinoline has shown to have an antidepressant-like effect . The effects of 4-Methyl-1,2,3,4-tetrahydroisoquinoline were evaluated in the behavioral tests: the forced swim test (FST) and tail suspension test (TST) and neurochemical analysis .

Metabolic Pathways

4-Methyl-1,2,3,4-tetrahydroisoquinoline is involved in the metabolism of dopamine. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts DA catabolism toward COMT-dependent O-methylation .

Transport and Distribution

4-Methyl-1,2,3,4-tetrahydroisoquinoline is transported and distributed within cells and tissues via the dopamine transport system .

Subcellular Localization

Given its interaction with the dopamine transport system, it is likely that it is localized in areas of the cell where this system is present .

Eigenschaften

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIPIAJYKZMIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548079 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110841-71-9 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

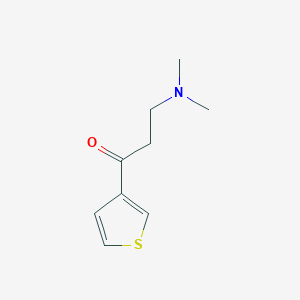

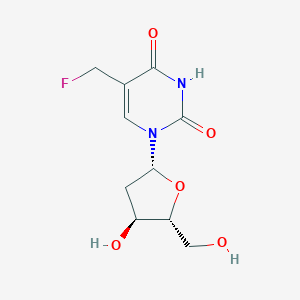

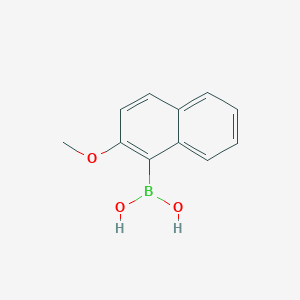

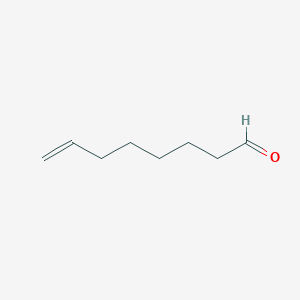

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the conformational preference of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and how does it compare to other methylated isomers?

A1: Research using NMR coupling constants and molecular mechanics calculations [] reveals that 4-Methyl-1,2,3,4-tetrahydroisoquinoline exhibits a slight preference for the conformation where the 4-methyl group occupies the pseudoaxial position. This is in contrast to 3-Methyl-1,2,3,4-tetrahydroisoquinoline, which strongly favors the conformation with the 3-methyl group in the pseudoequatorial position. The difference in conformational preference is attributed to the absence of a syn-axial interaction with the nitrogen lone pair in the case of the 4-methyl isomer. The conformational equilibrium of these compounds influences their reactivity and interactions with other molecules.

Q2: How does the presence of the methyl group at the 4-position of the tetrahydroisoquinoline ring affect the energy difference between the axial and equatorial conformers?

A2: The study by L. M. Alexandru [] demonstrated that the introduction of a methyl group at the 4-position of the tetrahydroisoquinoline ring results in a relatively small energy difference between the axial and equatorial conformers. The free energy difference (ΔG°) between these conformers was experimentally determined to be -0.32 kcal/mol, suggesting a slight preference for the axial conformer. This observation is further supported by molecular mechanics calculations (MMP2(85)), which predicted a ΔG° of -0.22 kcal/mol. These findings highlight the subtle influence of the methyl substituent on the conformational equilibrium of the tetrahydroisoquinoline ring system.

Q3: Has 4-methyl-1,2,3,4-tetrahydroisoquinoline been identified in natural sources, and if so, what methods were used for its isolation and characterization?

A3: Yes, research suggests that 4-methyl-1,2,3,4-tetrahydroisoquinoline is a potential alkaloid constituent of Swietenia mahagoni Jacq seeds []. The study utilized a multi-step process involving methanol and acetic acid extraction, followed by chromatographic techniques (thin-layer and column chromatography) for isolation. Structure elucidation was achieved through spectroscopic analysis, employing UV, FTIR, 1H NMR, and 13C NMR spectroscopy []. The study highlights the presence of this specific tetrahydroisoquinoline derivative within a complex natural matrix.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)

![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)

![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)

![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)